Barbamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H23Cl3N2O2S |
|---|---|
Molecular Weight |
461.8 g/mol |
IUPAC Name |
(E,5S)-6,6,6-trichloro-3-methoxy-N,5-dimethyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]hex-2-enamide |
InChI |
InChI=1S/C20H23Cl3N2O2S/c1-14(20(21,22)23)11-16(27-3)13-18(26)25(2)17(19-24-9-10-28-19)12-15-7-5-4-6-8-15/h4-10,13-14,17H,11-12H2,1-3H3/b16-13+/t14-,17-/m0/s1 |
InChI Key |
UGNRFJOMRFTXSQ-ITRHSTPOSA-N |
Isomeric SMILES |
C[C@@H](C/C(=C\C(=O)N(C)[C@@H](CC1=CC=CC=C1)C2=NC=CS2)/OC)C(Cl)(Cl)Cl |
Canonical SMILES |
CC(CC(=CC(=O)N(C)C(CC1=CC=CC=C1)C2=NC=CS2)OC)C(Cl)(Cl)Cl |
Synonyms |
4-O-demethylbarbamide barbamide |
Origin of Product |
United States |
Biosynthesis of Barbamide
Producer Organism and Environmental Context
Barbamide is primarily produced by the filamentous marine cyanobacterium Lyngbya majuscula. nih.govresearchgate.net It's important to note that recent phylogenetic analyses have led to a taxonomic reclassification of some tropical marine strains of Lyngbya majuscula into the genus Moorea. mdpi.comwikipedia.orgwikipedia.orgnih.gov Therefore, the producer organism of this compound is often referred to as Moorea producens. mdpi.comresearchgate.net This cyanobacterium is a prolific source of diverse and bioactive secondary metabolites. pnas.orgird.fr this compound was first isolated from a collection of Lyngbya majuscula from Curaçao. nih.gov
Lyngbya majuscula is a significant contributor to coral reef ecosystems, where it can sometimes form extensive blooms. pnas.orgwhoi.edu These blooms can have substantial ecological impacts, including the displacement of native seagrass and negative effects on other benthic organisms. researchgate.netwhoi.edu The production of bioactive compounds like this compound, which exhibits molluscicidal properties, suggests a role in chemical defense, potentially deterring grazing by mollusks. nih.gov The toxins produced by Lyngbya majuscula, such as lyngbyatoxin A and debromoaplysiatoxin, can also cause skin irritation in humans, a condition known as seaweed dermatitis. wikipedia.orgnih.gov The ability of this cyanobacterium to thrive and produce a wide array of secondary metabolites highlights its complex interactions within the marine food web and its contribution to the chemical ecology of its environment. pnas.orgird.fr
Genetic Basis of Biosynthesis: The bar Gene Cluster
The biosynthesis of this compound is governed by a dedicated set of genes known as the bar gene cluster. nih.gov
The bar gene cluster was identified and characterized from Lyngbya majuscula strain 19L. nih.gov DNA sequencing revealed a cluster of 11 open reading frames, designated barA through barK, spanning approximately 26 kilobases. nih.gov This gene cluster contains the necessary enzymatic machinery for the assembly of the this compound molecule from its precursors: acetate (B1210297), L-phenylalanine, L-cysteine, and L-leucine. nih.govresearchgate.net A key and unusual feature of this pathway is the use of a trichloroleucyl starter unit. nih.govnih.gov
| Gene | Putative Function |
| barA | Encodes a peptidyl carrier protein (PCP). researchgate.net |
| barB1/B2 | Involved in the chlorination of leucine (B10760876). oup.com |
| barC | Encodes a thioesterase (TE). researchgate.net |
| barD | Non-ribosomal peptide synthetase (NRPS) module. nih.govresearchgate.net |
| barE | Polyketide synthase (PKS) module (contains a ketosynthase domain). researchgate.netresearchgate.net |
| barF | Polyketide synthase (PKS) module (contains an acyl carrier protein). researchgate.netresearchgate.net |
| barG | Non-ribosomal peptide synthetase (NRPS) module. nih.govresearchgate.net |
| barH-K | Tailoring enzymes. |
This table provides a simplified overview of the putative functions of the genes within the bar cluster based on sequence analysis.
The bar gene cluster is a hybrid system, featuring a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules. nih.govoup.com This mixed enzymatic logic is common in the biosynthesis of complex natural products in cyanobacteria. oup.com The assembly of this compound involves a precise sequence of condensation reactions catalyzed by these modular enzymes. The NRPS modules are responsible for activating and incorporating amino acid precursors, while the PKS modules extend the growing chain with acetate units. nih.gov
The modular organization of the bar gene cluster is as follows:
NRPS Module (BarD): Activates L-phenylalanine. nih.gov
PKS Module (BarE/BarF): Responsible for the addition of an acetate unit. researchgate.net
NRPS Module (BarG): Activates L-cysteine and L-leucine. nih.gov
The domains within these modules, such as adenylation (A), condensation (C), ketosynthase (KS), acyltransferase (AT), and peptidyl carrier protein (PCP), work in a coordinated fashion to build the this compound backbone. researchgate.net
| Module | Type | Domains | Substrate |
| BarD | NRPS | A, PCP, C | L-phenylalanine |
| BarE/F | PKS | KS, AT, ACP | Malonyl-CoA (from acetate) |
| BarG | NRPS | C, A, PCP, Cy | L-cysteine, L-leucine |
This interactive table details the modular organization of the PKS and NRPS genes in the this compound biosynthetic pathway.
The biosynthesis of this compound exhibits some interesting deviations from the canonical co-linearity rule often observed in PKS and NRPS systems, where the order of genes and modules directly corresponds to the order of monomers in the final product. researchgate.net
One significant departure is that a single PKS module is encoded by two separate open reading frames, barE and barF. researchgate.net This split arrangement is relatively uncommon and suggests complex protein-protein interactions are necessary for the functional assembly of this part of the biosynthetic machinery. researchgate.net
Another deviation is the separate encoding of the peptidyl carrier protein (PCP) by barA and the thioesterase (TE) by barC, which are detached from the main PKS-NRPS genes (barE, barF, and barG). researchgate.net This physical separation of essential domains from the core synthetase modules further illustrates the intricate and non-linear nature of the this compound assembly line. researchgate.net
Precursor Incorporation and Carbon Skeleton Assembly
The assembly of this compound's carbon skeleton relies on the incorporation of several primary metabolic building blocks.
Precursor incorporation studies have definitively shown that the this compound molecule is constructed from acetate, L-phenylalanine, L-leucine, and L-cysteine. nih.govnih.gov An ATP-pyrophosphate exchange experiment confirmed the activation of L-phenylalanine and L-cysteine by the adenylation domains of BarE and BarG, respectively. nih.gov L-leucine serves as the precursor for the unique trichloroleucyl starter unit, while acetate units are utilized for the polyketide chain extension. nih.govnih.gov
The biosynthesis of this compound involves a key methylation step. The methyl group of the methoxy group at C-4 of the dolaphenine moiety is derived from S-adenosylmethionine (SAM). SAM is a universal methyl donor in numerous biological systems, transferring its methyl group to a substrate in a reaction catalyzed by a methyltransferase enzyme. rsc.orgnih.gov The this compound biosynthetic gene cluster contains a gene, barE, that encodes a protein with a predicted methyltransferase (MT) domain. This enzyme is responsible for the O-methylation event during the biosynthesis of the dolaphenine unit. The production of 4-O-demethylthis compound in a heterologous expression system further confirms this methylation step.
Enzymatic Mechanisms and Pathway Intermediates
The biosynthesis of this compound is characterized by several unique enzymatic transformations that generate key intermediates.
A distinctive feature of this compound is its trichloroleucyl-derived starter unit. researchgate.net The formation of this moiety involves an unprecedented halogenation reaction.
The triple chlorination of the unactivated pro-R methyl group of an L-leucine substrate is catalyzed by the tandem action of two non-heme iron(II)-dependent halogenases, BarB1 and BarB2. acs.orgnih.gov Isotope-labeled feeding experiments have shown that dichloroleucine and trichloroleucine are readily incorporated into this compound, whereas monochloroleucine is not. researchgate.netgoogle.com This suggests a two-step halogenation process. In vitro studies have revealed that BarB2 first catalyzes a dichlorination of the leucine substrate, which is tethered to the peptidyl carrier protein BarA. researchgate.net Subsequently, BarB1 performs a monochlorination of the dichlorinated intermediate to yield the final trichloroleucyl unit. acs.orgresearchgate.net This sequential action highlights the complementary roles of these two halogenases in generating the unusual trichlorinated starter unit. acs.org
Trichloroleucyl Starter Unit Formation
Mechanism of Chlorination of Unactivated Pro-R Methyl Group of L-Leucine
The chlorination of the unactivated pro-R methyl group of L-leucine is a chemically challenging transformation that is accomplished through a radical-based mechanism. The L-leucine substrate is first tethered to a peptidyl carrier protein (PCP), BarA, which presents it to the halogenating enzymes. manchester.ac.uk The enzymes BarB1 and BarB2 belong to the family of Fe(II)/α-ketoglutarate-dependent dioxygenases. manchester.ac.ukwikipedia.org
The proposed catalytic cycle begins with the binding of α-ketoglutarate and the L-leucine-S-PCP substrate to the iron center of the enzyme. Molecular oxygen then coordinates to the iron, initiating the oxidative decarboxylation of α-ketoglutarate to succinate. This process generates a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. wikipedia.org This potent oxidizing species is capable of abstracting a hydrogen atom from the unactivated pro-R methyl group of the tethered leucine, generating a transient substrate radical. manchester.ac.ukwikipedia.org In the final step, a chloride ion, also coordinated to the iron center, is transferred to the carbon radical, a process referred to as radical rebound, resulting in the formation of a chlorinated leucine derivative. wikipedia.org
| Enzyme Family | Cofactors | Key Intermediate | Mechanism |
| Fe(II)/α-ketoglutarate-dependent dioxygenases | Fe(II), α-ketoglutarate, O2, Cl- | Ferryl-oxo (Fe(IV)=O) | Hydrogen abstraction followed by radical rebound |
Sequential Halogenation Events (Dichlorination to Trichlorination)
In vitro reconstitution of the leucine halogenation process has revealed a specific and sequential action of the two halogenases, BarB1 and BarB2. nih.gov Isotope-labeling feeding experiments have shown that dichloroleucine and trichloroleucine are readily incorporated into this compound, whereas monochloroleucine is not. nih.gov This suggests that the initial halogenation event involves the addition of two chlorine atoms. nih.gov
Further enzymatic analysis has clarified the distinct roles of the two enzymes. The biosynthesis proceeds through an initial dichlorination of the L-leucine-S-PCP, a reaction catalyzed by the BarB2 halogenase. researchgate.net Following this, the BarB1 halogenase catalyzes a subsequent monochlorination of the dichlorinated intermediate to yield the final trichloroleucyl product tethered to the PCP. researchgate.net This sequential action highlights a remarkable level of enzymatic control and substrate specificity in achieving the triple chlorination of a single methyl group.
| Enzyme | Function | Substrate | Product |
| BarB2 | Dichlorination | L-leucine-S-PCP | Dichloroleucine-S-PCP |
| BarB1 | Monochlorination | Dichloroleucine-S-PCP | Trichloroleucine-S-PCP |
Chain Elongation and Unique Modifications
Following its formation, the trichloroleucyl unit undergoes a series of enzymatic modifications and serves as the starter unit for the polyketide portion of this compound. This phase of the biosynthesis is characterized by several unusual enzymatic reactions that contribute to the final unique structure of the molecule.
One-Carbon Truncation via Decarboxylation and Oxidation to Trichloroisovaleric Acid
The trichloroleucine starter unit is subsequently subjected to a one-carbon truncation. nih.gov This process involves the decarboxylation and oxidation of trichloroleucine to yield trichloroisovaleric acid. nih.gov This chain-shortened product is then extended with an acetate unit to form the initial seven carbons of the this compound backbone. nih.gov
Enzymatic α-Ketothioester Decarbonylation by BarE Ketosynthase Domain
A key and highly unusual step in the this compound assembly line is an on-line α-ketothioester decarbonylation reaction, which leads to a one-carbon truncation of the elongating skeleton. This remarkable enzymatic editing occurs during the first round of lipopeptide extension and modification, involving the multienzymes BarE and BarF. The ketosynthase (KS) domain of BarE exhibits a rare dual activity. It first extrudes carbon monoxide from an α-keto-isocaproyl thioester intermediate. Subsequently, the same KS domain mediates a decarboxylative condensation of the resulting isovaleryl thioester with a malonyl thioester to form a diketide intermediate. nih.gov This net one-carbon chain elongation is a departure from the canonical function of KS domains, which typically catalyze a two-carbon extension via Claisen condensation. biorxiv.orgnih.gov
Formation of the E-Double Bond Stereochemistry
The stereochemistry of the double bond in the polyketide chain of this compound is established with high fidelity as an E-double bond. This stereochemical control is intimately linked to the subsequent O-methylation step.
O-Methylation via BarF-Based Activity
Following the condensation reaction catalyzed by the BarE KS domain, the resulting β-ketoacyl intermediate is acted upon by the O-methyltransferase (O-MT) domain located within the BarF protein. This BarF-based O-methylation stabilizes the enol form of the β-carbonyl group. This enol stabilization is crucial for affording the unusual E-double bond geometry observed in the final this compound structure.
| Enzyme/Domain | Function | Substrate | Product/Outcome |
| BarE (KS domain) | α-Ketothioester decarbonylation | α-keto-isocaproyl thioester | Isovaleryl thioester + CO |
| BarE (KS domain) | Decarboxylative condensation | Isovaleryl thioester + Malonyl thioester | Diketide intermediate |
| BarF (O-MT domain) | O-methylation of β-carbonyl enol | Diketide intermediate | Stabilized enol leading to E-double bond |
Thiazole (B1198619) Ring Biogenesis from Cysteine
The formation of the thiazole ring in this compound originates from the amino acid L-cysteine. nih.gov In a process common to the biosynthesis of thiazole/oxazole-modified microcins (TOMMs), the cysteine residue undergoes a two-step conversion. nih.gov Initially, a cyclodehydratase enzyme facilitates the formation of a thiazoline intermediate. nih.gov Subsequently, a dehydrogenase enzyme oxidizes the thiazoline to the aromatic thiazole ring. nih.gov
Putative Role of LynB7/BarH Family Enzymes in Oxidative Decarboxylation
The final step in the formation of the thiazole ring involves an oxidative decarboxylation. While the this compound biosynthetic gene cluster contains a terminal NRPS protein, BarG, it lacks an oxidative domain typically responsible for this transformation. researchgate.net Downstream of the main gene cluster, the gene barJ encodes a decarboxylase that is postulated to carry out this crucial oxidative decarboxylation step, leading to the formation of the mature thiazole moiety. researchgate.net
Role of Peptidyl Carrier Protein (PCP) and Thioesterase (TE) Domains
The assembly of this compound is a modular process where the growing molecule is tethered to peptidyl carrier proteins (PCPs). The this compound gene cluster features a distinct PCP encoded by the gene barA. researchgate.net This carrier protein shuttles the biosynthetic intermediates between the various enzymatic domains of the PKS/NRPS system. researchgate.netnih.gov
Upon completion of the synthesis, the final this compound molecule is released from the enzymatic assembly line. This crucial step is catalyzed by a thioesterase (TE) domain, encoded by the barC gene. researchgate.net The TE domain cleaves the thioester bond that links the completed peptide to the PCP, often facilitating a cyclization event in the process, although in the case of the linear this compound, it acts as a release domain. researchgate.netnih.gov The separation of the PCP and TE encoding genes from the main PKS-NRPS genes is an interesting feature of the this compound gene cluster. researchgate.net
Biosynthetic Gene Cluster Analysis and Enzyme Characterization
The genetic blueprint for this compound synthesis is located within a 26 kb gene cluster comprising 12 open reading frames (barA-barK). nih.gov Analysis of this cluster has provided significant insights into the enzymatic machinery responsible for producing this complex natural product.
Overexpression and Activity Assays of Adenylation Domains (BarD, BarE, BarG)
The specificity of the NRPS modules for their respective amino acid substrates is determined by the adenylation (A) domains. To confirm the predicted functions of the A domains within the this compound synthetase, the domains from BarD, BarE, and BarG were overexpressed and subjected to amino acid-dependent ATP-pyrophosphate exchange assays. nih.gov These experiments verified that the A domains specifically activate L-phenylalanine, L-cysteine, and L-leucine, respectively, which are the building blocks of the this compound backbone. nih.gov
| Adenylation Domain | Gene | Activated Amino Acid |
| A(D) | barD | L-phenylalanine |
| A(E) | barE | L-cysteine |
| A(G2) | barG | L-leucine |
Functional Characterization of Halogenases (BarB1, BarB2)
A distinctive feature of this compound is the trichlorinated methyl group on the leucine-derived starter unit. nih.gov This unique modification is catalyzed by two non-heme iron/α-ketoglutarate-dependent halogenases, BarB1 and BarB2. researchgate.netmanchester.ac.uk These enzymes work in a coordinated fashion to install three chlorine atoms onto the terminal methyl group of a leucine substrate that is tethered to the peptidyl carrier protein BarA. researchgate.netnih.gov The reaction proceeds through a radical-based mechanism. researchgate.net It has been shown that BarB2 catalyzes an initial dichlorination, followed by a monochlorination step catalyzed by BarB1 to yield the final trichlorinated product. researchgate.net
| Halogenase | Gene | Function |
| BarB1 | barB1 | Catalyzes monochlorination of dichloroleucine to trichloroleucine. |
| BarB2 | barB2 | Catalyzes dichlorination of leucine. |
Chemical Synthesis of Barbamide
Total Synthesis Strategies
The total synthesis of barbamide has been achieved through convergent strategies, which are particularly advantageous for complex molecules as they allow for the independent preparation of key fragments that are later united guidetopharmacology.org.
A pivotal step in the convergent total synthesis of this compound involves the coupling of (S)-3-trichloromethylbutanoyl chloride with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) fishersci.caadvancedchemtech.com. This reaction yields an intermediate, which is then subjected to the addition of the novel secondary amine N-methyl-(S)-dolaphenine fishersci.caadvancedchemtech.com. This sequence forms a β-keto amide intermediate, which is subsequently converted into the desired (E)-enol ether configuration found in this compound fishersci.caadvancedchemtech.com.
Chemical Synthesis Pathway Highlights:
(S)-3-trichloromethylbutanoyl chloride is a key fragment, derived from (S)-trichloromethylbutanoic acid advancedchemtech.com.
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acts as a crucial reagent for forming the β-keto acid derivative fishersci.caadvancedchemtech.com.
N-methyl-(S)-dolaphenine , a complex chiral amine, is another essential building block, prepared through a multi-step synthesis starting from N-Cbz-L-phenylalanine fishersci.caadvancedchemtech.com.
The coupling of the acid chloride with Meldrum's acid, followed by reaction with N-methyl-(S)-dolaphenine, constructs the core framework of this compound fishersci.caadvancedchemtech.com.
The final step involves the formation of the (E)-enol ether from the β-keto amide intermediate using sodium hydride and dimethyl sulfate (B86663) advancedchemtech.com.
From a biosynthetic perspective, this compound is assembled by a hybrid polyketide synthase (PKS)-non-ribosomal peptide synthetase (NRPS) assembly line flybase.orgfishersci.ca. The biosynthesis initiates with a unique trichloroleucyl starter unit flybase.orgfishersci.ca. This trichloroleucine is formed via chlorination of the unactivated pro-R methyl group of L-leucine fishersci.ca. Subsequently, trichloroleucine undergoes decarboxylation and oxidation to yield trichloroisovaleric acid, which is then extended with an acetate (B1210297) unit fishersci.ca. An unusual enzymatic α-ketothioester decarbonylation reaction occurs during the first round of lipopeptide extension, resulting in a one-carbon truncation of the leucine (B10760876) derivative. The enzymes BarE and BarF are involved in these initial steps, with BarF-mediated O-methylation stabilizing the enol form of the β-carbonyl and establishing the characteristic E-double bond.
Stereochemical Considerations in Synthesis
Controlling the stereochemistry is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers.
The absolute configuration of this compound has been definitively established as 2S,7S flybase.org. This determination was supported by spectroscopic analysis and comparisons, including the specific rotation of this compound with a newly synthesized analog flybase.org. Specifically, the dolaphenine moiety within the this compound structure has an S absolute stereochemistry flybase.org.
The total synthesis of this compound addresses stereochemical control by employing enantiomerically pure precursors fishersci.caadvancedchemtech.com. For instance, the synthesis utilizes (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine, ensuring that the desired stereochemistry is built into the molecular fragments from the outset fishersci.caadvancedchemtech.com. The preparation of (S)-trichloromethylbutanoic acid, a precursor to the acid chloride, involved hydrolytic cleavage that yielded the required (S)-enantiomer advancedchemtech.com. While chemical methods for stereoselective di- or trichloromethylation remain an area of ongoing research and can be challenging, the reported total synthesis leverages pre-existing chiral building blocks to achieve the correct absolute configuration.
Synthesis of this compound Analogs and Intermediates
The study of this compound's synthesis also extends to its analogs and key intermediates, providing insights into structural requirements for biological activity and alternative synthetic routes.
A notable analog, 4-O-demethylthis compound, has been produced through heterologous expression of the this compound gene cluster. This analog, which exists as a mixture of four interconverting isomers, exhibited enhanced molluscicidal potency compared to naturally occurring this compound.
Key intermediates in the total synthesis include (S)-3-trichloromethylbutanoic acid and its corresponding acid chloride, (S)-3-trichloromethylbutanoyl chloride advancedchemtech.com. Another crucial intermediate is N-methyl-(S)-dolaphenine, which is synthesized in multiple steps from N-Cbz-L-phenylalanine fishersci.caadvancedchemtech.com. Biosynthetic studies have also identified trichloroleucine and trichloroisovaleric acid as important intermediates in the natural pathway, highlighting the unique chlorination and chain-shortening mechanisms involved fishersci.ca.
Preparation of Precursors (e.g., N-methyl-(S)-dolaphenine)
Detailed Research Findings for N-methyl-(S)-dolaphenine Synthesis:
The synthetic route for (S)-N-methyldolaphenine (referred to as compound 2 in some research) is outlined as follows fishersci.ca:
N-Methylation and Esterification: N-Cbz-L-phenylalanine (compound 5) is treated with an excess of sodium hydride and methyl iodide. This reaction yields the N-methyl methyl ester (compound 6).
Amide Formation: A modified Hantzsch method is employed to form the thiazole (B1198619) ring. Initially, the acid (compound 7) is converted to an amide (compound 8) via a mixed anhydride (B1165640) approach fishersci.ca.
Thioamide Formation: The amide (compound 8) is then treated with Lawesson's reagent in dichloromethane (B109758) at room temperature. This step yields the thioamide (compound 9), with a 71% yield over the two steps from acid (compound 7) fishersci.ca.
Thiazole Ring Formation and Cbz-Protection: Compound 9 reacts with α-chloroacetaldehyde (which can be prepared from its corresponding dimethyl acetal) in dimethoxyethane (DME) in the presence of potassium hydrogen carbonate. Subsequent dehydration using trifluoroacetic anhydride yields (S)-N-Cbz-N-methyldolaphenine (compound 10) as a yellow oil fishersci.ca.
Cbz-Deprotection: The final step involves the removal of the Cbz protecting group from (S)-N-Cbz-N-methyldolaphenine using hydrobromic acid in acetic acid. This process results in an analytically pure sample of N-methyl-(S)-dolaphenine (compound 2) fishersci.ca. The optical rotation of the synthesized N-methyl-(S)-dolaphenine was reported as [α]D -23.02 (c 0.65 in CHCl3) fishersci.ca.
The convergent strategy highlights the importance of efficiently preparing both the trichloromethylbutanoyl unit and the N-methyl-(S)-dolaphenine fragment to achieve the total synthesis of this compound fishersci.cafishersci.ca.
Biological Activities and Molecular Mechanisms
Molluscicidal Activity: Research on Mode of Action
Barbamide was originally identified as a molluscicidal agent, demonstrating efficacy against freshwater snails that serve as intermediate hosts for parasitic diseases. researchgate.netwikipedia.orguni.luresearchgate.netwikipedia.org
Research has shown that this compound exhibits potent molluscicidal activity against the snail Biomphalaria glabrata, a significant intermediate host for Schistosoma mansoni, the causative agent of human intestinal schistosomiasis. researchgate.netresearchgate.net Studies have reported a lethal concentration (LC₁₀₀) of 10 µg/mL for this compound against Biomphalaria glabrata. researchgate.net Additionally, a median lethal dose (LD₅₀) of 3.9 µM has been observed for this compound against this same mollusc. researchgate.net
Table 1: Molluscicidal Activity of this compound against Biomphalaria glabrata
| Parameter | Value | Reference |
| LC₁₀₀ | 10 µg/mL | researchgate.net |
| LD₅₀ | 3.9 µM | researchgate.net |
(Note: 10 µg/mL is approximately 21.6 µM, based on this compound's molecular weight of 461.8 g/mol .)
The molluscicidal action of this compound is theorized to stem from its capacity to disrupt calcium signaling within the neuronal cells of molluscs. researchgate.net In vitro investigations utilizing isolated sensory neurons from mice have explored this compound's functional impact on calcium flux. While this compound alone demonstrated minimal direct effect on calcium flux, it significantly enhanced the response to the TRPV1 agonist capsaicin (B1668287). wikipedia.orguni.luwikipedia.org Furthermore, this compound was observed to enhance store-operated calcium entry (SOCE) responses following the depletion of intracellular calcium stores. wikipedia.orguni.luwikipedia.org These findings collectively suggest that this compound modulates calcium signaling in neuronal cells, which is a proposed mechanism for its molluscicidal activity. wikipedia.orguni.lu
Neuroactive Properties and Receptor Interactions
Beyond its molluscicidal effects, recent studies have elucidated this compound's neuroactive properties, particularly its affinity for various receptors within the central nervous system. researchgate.netwikipedia.orguni.luwikipedia.org
A comprehensive screening of this compound against a panel of 45 receptors and transporters, many of which are implicated in nociception and sensory neuron activity, revealed notable affinities. wikipedia.orguni.luwikipedia.org this compound exhibited high levels of binding affinity for several key CNS targets, including the dopamine (B1211576) transporter (DAT), the kappa opioid receptor (KOR), and both sigma-1 and sigma-2 receptors (also known as transmembrane protein 97, TMEM97). researchgate.netwikipedia.orguni.luwikipedia.org Specific binding affinities (Kᵢ values) have been determined for these receptors. researchgate.netwikipedia.orgwikipedia.org
Table 2: Binding Affinities of this compound for Central Nervous System Receptors
| Receptor Type | Binding Affinity (Kᵢ) | Reference |
| Kappa Opioid Receptor (KOR) | 79.14 nM | researchgate.netwikipedia.orgwikipedia.org |
| Sigma-1 Receptor | 2256 nM | researchgate.netwikipedia.orgwikipedia.org |
| Sigma-2 Receptor (TMEM97) | 2640 nM | researchgate.netwikipedia.orgwikipedia.org |
| Dopamine D3 Receptor (D₃R) | 446 nM | wikipedia.orgwikipedia.org |
| Dopamine Transporter (DAT) | 3100 nM | researchgate.netwikipedia.orgwikipedia.org |
This compound displays a significant binding affinity for the kappa opioid receptor (KOR), with a Kᵢ value of 79.14 nM. researchgate.netwikipedia.orgwikipedia.org The KOR is a G-protein coupled receptor known to play a role in pain modulation and can inhibit nociceptive signaling at the spinal level. While the precise modulatory effect of this compound on KOR requires further elucidation, it has been suggested that this compound might act as an inverse agonist for KOR, given observed decreases in Ca²⁺ flux during depolarization in some studies. wikipedia.org
This compound demonstrates affinity for both sigma-1 and sigma-2 receptors. The sigma-1 receptor is a unique chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is involved in cellular calcium homeostasis. It is also known to modulate sensory neurons, partly through its interaction with TRPV1. wikipedia.orgwikipedia.org Agonists of sigma-1 can reduce the effects of KCl depolarization by modulating plasma membrane voltage-gated Ca²⁺ channels. wikipedia.orgwikipedia.org
The sigma-2 receptor, now molecularly identified as transmembrane protein 97 (TMEM97), is found in various cellular compartments, including the endoplasmic reticulum, lysosomes, and plasma membrane. wikipedia.org TMEM97 is thought to be involved in cholesterol homeostasis and calcium signaling, and it has emerged as a potential drug target for pain management. wikipedia.org this compound exhibits binding affinities of 2256 nM for sigma-1 and 2640 nM for sigma-2/TMEM97. researchgate.netwikipedia.orgwikipedia.org The observed effects of this compound on calcium signaling, particularly the enhancement of store-operated calcium entry (SOCE) after intracellular calcium depletion, could potentially be mediated by one or both of these sigma receptors. wikipedia.orguni.luwikipedia.org However, the nature of this SOCE enhancement does not align perfectly with sigma-1's primary mechanism of action through voltage-gated Ca²⁺ channels, suggesting a more complex interplay or a predominant role for sigma-2/TMEM97 in this specific effect. wikipedia.org
Dopamine Transporter (DAT) Affinity
This compound exhibits significant binding affinity for the dopamine transporter (DAT). nih.govmdpi.comnih.govdcbd.nldntb.gov.uaresearchgate.netresearchgate.net A comprehensive receptor screening revealed that this compound binds to DAT with a dissociation constant (Ki) of 3100 nM. nih.gov This affinity suggests a potential impact on dopamine signaling pathways, which are crucial in various neurological functions.
Table 1: this compound's Binding Affinity for Key Receptors and Transporters
| Receptor/Transporter | Binding Affinity (Ki) | Biological Implication |
| Dopamine Transporter | 3100 nM nih.gov | Potential impact on dopamine signaling |
| Kappa Opioid Receptor | 79.14 nM nih.gov | Involvement in pain modulation |
| Sigma-1 Receptor | 2256 nM nih.gov | Role in neuroprotection |
| Sigma-2 Receptor (TMEM97) | 2640 nM nih.gov | Possible involvement in cancer biology, cellular excitability modulation mdpi.com |
| Dopamine D3 Receptor | 446 nM nih.gov | Potential impact on dopamine signaling nih.gov |
Modulation of Neuronal Calcium Homeostasis
This compound has been shown to functionally impact calcium flux in isolated sensory neurons, demonstrating a modulatory role in neuronal calcium homeostasis. nih.govmdpi.comnih.govdcbd.nlresearchgate.net
While this compound alone had no observable impact on calcium flux in sensory neurons, it significantly enhanced the effect of the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, capsaicin. nih.govmdpi.comnih.govdcbd.nlresearchgate.netresearchgate.nettcdb.orgdntb.gov.ua Specifically, this compound increased the maximum fluorescence intensity of the cells during their responses to capsaicin. nih.gov This potentiation suggests a role for this compound in modulating sensory neuron activity, potentially impacting pain mechanisms. Interestingly, the subsequent response to depolarization by potassium chloride (KCl) was diminished in this compound-treated cells, both in maximum fluorescence intensity and the area under the curve of fluorescent traces. nih.gov
A theoretical model proposes that this compound's effects on both capsaicin/TRPV1 calcium movement and thapsigargin-induced SOCE might be mediated through its interactions with the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97). mdpi.com In this model, this compound, acting via sigma-2/TMEM97, could lead to a rearrangement of cholesterol within cellular membranes. mdpi.com This cholesterol rearrangement is hypothesized to ultimately result in an enhancement of cellular excitability. mdpi.com Further studies are necessary to definitively determine the precise roles of sigma-1 versus sigma-2/TMEM97 in the observed effects of this compound. mdpi.com TMEM97 itself has been linked to cholesterol transport and can influence SOCE by downregulating the association of cholesterol to Orai1, a component of the SOCE channel. researchgate.net
Broader Biological Activity Profiling
In vitro Cytotoxicity in Mammalian Cell Lines (Research Focus)
Despite its original discovery as a molluscicidal agent, this compound has demonstrated minimal cytotoxicity against mammalian cell cultures. nih.govmdpi.comnih.govdcbd.nlresearchgate.netresearchgate.netresearchgate.net In vitro cytotoxicity assays, such as the MTT assay, were conducted to evaluate this compound's impact on the viability of various human-derived cell lines. mdpi.comnih.govresearchgate.net
This compound was screened against:
Triple-negative breast cancer cell lines (MDA-MB-231, BT-549) nih.govresearchgate.net
Estrogen receptor-positive breast cancer cell line (MCF-7) nih.govresearchgate.net
Non-cancerous human embryonic kidney cells (HEK-293) nih.govresearchgate.net
Results showed that this compound did not significantly decrease cell viability in these mammalian cell lines, even at concentrations up to 100 µM, which are typically sufficient for receptor activation. mdpi.comnih.govresearchgate.net This low cytotoxicity is a crucial finding, suggesting that this compound could potentially modulate receptor activity without causing significant off-target cell death in non-cancerous cells, making it a promising lead compound for further therapeutic exploration. nih.gov
Table 2: this compound's Impact on Mammalian Cell Viability (72-hour treatment)
| Cell Line | Effect on Cell Viability at 100 µM | Reference |
| MDA-MB-231 | Minimal impact / No significant decrease | mdpi.comnih.govresearchgate.net |
| BT-549 | Minimal impact / No significant decrease | nih.govresearchgate.net |
| MCF-7 | Minimal impact / No significant decrease | mdpi.comnih.govresearchgate.net |
| HEK-293 | Minimal impact / No significant decrease | mdpi.comnih.govresearchgate.net |
Ecological Role and Chemical Ecology
Function as a Signaling Molecule in Marine Cyanobacteria
Originally identified in 1996 as a molluscicidal agent, barbamide (PubChem CID: 11465376) has since been re-isolated from various cyanobacterial collections, suggesting its broader utility as a signaling molecule for filamentous marine cyanobacteria, such as Lyngbya majuscula (now Moorea producens) nih.govnih.gov. The biosynthesis of this compound involves a complex hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway, governed by the bar gene cluster (barA–barK) wikipedia.org. Key enzymatic steps in this pathway include chlorination mediated by a flavin-dependent halogenase (BarB1/BarB2) and cyclization facilitated by a thioesterase (BarK) wikipedia.org. Research has confirmed the presence of conserved barB1/barB2 genes in strains like Moorea producens (formerly Lyngbya majuscula) wikipedia.org. Beyond its initial molluscicidal classification, this compound has demonstrated affinity for central nervous system (CNS) receptors, including the kappa opioid receptor (KOR) and the sigma-2 receptor, and modulates calcium signaling in in vitro systems, indicating its potential as a chemical cue or modulator in biological interactions nih.govnih.gov.
Interactions with Marine Organisms
Impact on Grazers (e.g., Sea Hare Feeding Stimulation)
This compound exhibits a unique interaction with marine grazers, notably the sea hare Stylocheilus longicauda. Unlike many other cyanobacterial natural products that act as feeding deterrents, this compound has been observed to stimulate feeding in S. longicauda at concentrations typically found in its producer, Lyngbya majuscula nih.govnih.govnih.govnih.gov. This contrasts with compounds such as microcolin B (PubChem CID: 11050877), ypaoamide (PubChem CID: 44471103), and malyngolide (B1214769) (PubChem CID: 155655), which deter feeding by the same grazer nih.govnih.govnih.gov. This differential response suggests that the dietary selection of cyanobacteria by S. longicauda may be regulated by the specific concentrations and types of chemical cues, including this compound, produced by L. majuscula nih.gov.
Table 1: Impact of Cyanobacterial Metabolites on Sea Hare (Stylocheilus longicauda) Feeding
| Compound Name | Producer Cyanobacterium | Effect on S. longicauda Feeding | PubChem CID |
| This compound | Lyngbya majuscula | Stimulation | 11465376 |
| Microcolin B | Lyngbya majuscula | Deterrent | 11050877 |
| Ypaoamide | Lyngbya majuscula | Deterrent | 44471103 |
| Malyngolide | Lyngbya majuscula | Deterrent | 155655 |
Contribution to Chemical Defense Strategies in Cyanobacteria
Marine cyanobacterial secondary metabolites, including this compound, are critical for the survival and ecological interactions of these microorganisms, serving as defense mechanisms against predators and competitors uni.luctdbase.orggoogle.com. This compound was initially characterized by its potent molluscicidal activity, demonstrating an LD₅₀ of 3.9 µM against the snail Biomphalaria glabrata wikipedia.orgbidd.group. This toxic effect is primarily attributed to this compound's ability to disrupt calcium signaling within the neuronal cells of target organisms wikipedia.org. This defensive capacity underscores this compound's role in the broader chemical defense strategies employed by cyanobacteria to thrive in competitive marine environments.
Relationship with Symbiotic Relationships (e.g., Sponges)
This compound-like compounds are implicated in the intricate symbiotic relationships between marine cyanobacteria and other organisms, particularly sponges. The distinctive trichloromethyl moiety, a structural feature of this compound, is also found in polychlorinated peptides such as dysidin (B14507771) (PubChem CID: 5387252) and dysidinin (PubChem CID: 10007601), which are isolated from the marine sponge Dysidea herbacea uni.lu. This sponge is known to host the filamentous cyanobacterium Oscillatoria spongeliae as a symbiont uni.lu.
Research has provided compelling evidence that these cyanobacterial symbionts are the producers of such halogenated metabolites. Genetic studies have successfully amplified a barB1 homolog, designated dysB1, from D. herbacea samples uni.lu. Subsequent Catalyzed Reporter Deposition Fluorescence In Situ Hybridization (CARD-FISH) analysis confirmed that dysB1 oligonucleotide probes hybridized specifically to sequences within the O. spongeliae symbiont uni.lu. This finding strongly suggests that the cyanobacterial symbionts residing within sponges are responsible for the biosynthesis of this compound-like compounds, contributing to the sponge's chemical defense and potentially other physiological processes uni.luuni-goettingen.dechemspider.com. Furthermore, sponges with high microbial abundance (HMA) are known to take up halogenated compounds, which may be utilized as nutrient sources or as building blocks for their own chemical defenses, highlighting the co-evolutionary advantages of these microbial symbioses rsc.org.
Derivatives and Analogs of Barbamide
Naturally Occurring Analogs
Naturally occurring analogs of barbamide often share common biosynthetic origins or structural motifs, yet display variations in their chemical composition and bioactivity.
Dechlorothis compound is a naturally occurring analog of this compound that has been isolated from the marine cyanobacterium Lyngbya majuscula (now Moorea producens). Its structure was elucidated through spectroscopic analysis and comparison with this compound, indicating a close structural relationship where one or more chlorine atoms are absent compared to the parent compound. r-project.orgnih.govnih.gov
Barbaleucamides A and B are structural analogs of this compound, initially isolated from a Dysidea species of marine sponge, suggesting a probable symbiotic cyanobacterial origin. wikipedia.org These compounds differ from this compound by featuring a leucine-derived thiazole (B1198619) ring in place of the trichlorinated leucine (B10760876) moiety found in this compound. npatlas.org While this compound exhibits potent molluscicidal activity, barbaleucamides A and B show reduced molluscicidal activity, with LD₅₀ values exceeding 50 µM. npatlas.org Furthermore, no central nervous system (CNS) receptor interactions have been reported for barbaleucamides, implying a high degree of structural specificity for this compound's neuroactivity. npatlas.org
Table 1: Bioactivity Comparison of this compound and Barbaleucamides
| Compound | Structural Feature | Molluscicidal Activity (LD₅₀) | CNS Receptor Interactions |
| This compound | Trichlorinated leucine moiety | 3.9 µM npatlas.org | Kappa opioid receptor (KOR), sigma-1/2 receptors, dopamine (B1211576) transporters npatlas.org |
| Barbaleucamides A & B | Leucine-derived thiazole ring (instead of trichlorinated leucine) | > 50 µM npatlas.org | Not reported npatlas.org |
Table 2: Structural and Bioactivity Comparison with Related Compounds
| Compound | Shared Structural Motif | Distinct Structural Features | Reported Bioactivity |
| This compound | Trichlorinated leucine unit | Hybrid PKS-NRPS backbone | Molluscicidal (LD₅₀ = 3.9 µM), KOR and sigma-2/TMEM97 affinity npatlas.org |
| Dysidenin | Trichlorinated leucine unit | Lacks PKS-NRPS backbone | Inhibits M. tuberculosis (IC₅₀ = 5.2 µM) npatlas.org |
| Dysidenamide | Trichlorinated leucine unit | Lacks PKS-NRPS backbone | Cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 1.7 µM) npatlas.org |
Biosynthetically Modified Analogs
The study of biosynthetically modified analogs of this compound highlights the potential for manipulating its biosynthetic pathway to produce novel compounds with altered or enhanced bioactivities.
4-O-Demethylthis compound is a this compound derivative that lacks the O-methyl group at the C-4 position of the parent structure, resulting from enzymatic demethylation during biosynthesis. npatlas.org This analog has been successfully produced through the heterologous expression of the this compound biosynthetic gene cluster, obtained from Moorea producens, in the terrestrial actinobacterium Streptomyces venezuelae. This heterologous production revealed that 4-O-demethylthis compound exhibits significantly enhanced molluscicidal potency compared to this compound. Its LD₅₀ against the snail Biomphalaria glabrata was determined to be 3.9 µM, which is several-fold more potent than this compound's LD₁₀₀ of 22 µM. npatlas.org The increased activity may be attributed to enhanced solubility or improved target affinity. npatlas.org Despite its enhanced molluscicidal activity, 4-O-demethylthis compound retains receptor affinities for the kappa opioid receptor (KOR) and sigma-2/TMEM97, although its modulation of calcium flux remains uncharacterized. npatlas.org
Table 3: Molluscicidal Potency of this compound and 4-O-Demethylthis compound
| Compound | Structural Modification | Molluscicidal Activity (LD₅₀/LD₁₀₀) |
| This compound | Original structure | LD₁₀₀ = 22 µM npatlas.org |
| 4-O-Demethylthis compound | Lacks C-4 methyl group | LD₅₀ = 3.9 µM npatlas.org |
The successful heterologous expression and production of 4-O-demethylthis compound represent a significant advancement in the biosynthetic study of marine natural products derived from genetically intractable organisms, such as filamentous cyanobacteria. This approach provides a viable solution for overcoming the challenges of limited natural supply and the difficulties associated with culturing source organisms or performing total chemical synthesis for complex metabolites.
Biosynthetic engineering, particularly in genetically amenable hosts like Streptomyces venezuelae, offers new opportunities for the large-scale production of valuable marine natural products and facilitates the generation of insightful analog structures through metabolic engineering. While initial yields for 4-O-demethylthis compound production in Streptomyces venezuelae were low (<1 µg/L), this pioneering work demonstrates the potential to investigate the assembly and tailoring of complex marine natural products. Continued advancements in metagenomic approaches and the development of robust heterologous expression platforms are expected to lead to the discovery of new products and the efficient production of valuable compounds.
Structure-Activity Relationship (SAR) Studies for Biological Targets (Theoretical)
Theoretical structure-activity relationship (SAR) studies aim to elucidate the molecular features of a compound that are critical for its interaction with specific biological targets, often employing computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, or molecular dynamics simulations. While extensive theoretical SAR studies focusing specifically on this compound for its biological targets are not widely detailed in the publicly available literature, experimental findings provide insights into its affinity for several membrane-bound receptors, which can inform future theoretical investigations.
This compound, a chlorinated lipopeptide isolated from the marine cyanobacterium Lyngbya majuscula, has demonstrated affinity for a range of mammalian nervous system targets nih.govnih.govmdpi.com. These interactions suggest potential mechanisms for its observed biological effects, including its previously reported molluscicidal activity nih.govbeilstein-journals.org.
Identified Biological Targets and Experimental Binding Affinities:
Experimental screening of this compound against a panel of receptors and transporters involved in nociception and sensory neuron activity revealed significant binding affinities for the following targets:
Kappa Opioid Receptor (KOR): this compound exhibits high affinity for the KOR, with a reported inhibition constant (Ki) of 79.14 nM nih.govnih.gov. The KOR is a G protein-coupled receptor involved in pain perception, mood, and addiction.
Sigma-1 Receptor: this compound also shows affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrial interface, with a Ki of 2256 nM nih.govnih.gov. Sigma-1 receptors are implicated in various neurological and psychiatric disorders.
Sigma-2 Receptor (TMEM97): Affinity for the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97), was observed, with a Ki of 2640 nM nih.govnih.gov. This receptor is a promising target for cancer therapy and neurodegenerative diseases.
Dopamine D3 Receptor (D3R): this compound displayed affinity for the dopamine D3 receptor, a G protein-coupled receptor primarily found in limbic areas of the brain, with a Ki of 446 nM nih.gov. The D3R is a target for neuropsychiatric disorders.
Dopamine Transporter (DAT): this compound also showed affinity for the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft, with a Ki of 3100 nM nih.govnih.gov.
These experimental binding data, summarized in Table 1, serve as a foundation for theoretical SAR studies. Computational approaches could be employed to model the binding modes of this compound to these receptors, identify key pharmacophoric features, and predict how structural modifications (e.g., changes to the trichloroleucyl unit, the thiazole ring, or the fatty amide chain) might influence binding affinity and selectivity. Such theoretical analyses would be crucial for guiding the rational design of this compound analogs with improved potency or selectivity for specific biological targets.
Table 1: Experimental Binding Affinities of this compound for Key Biological Targets
| Biological Target | Ki (nM) |
| Kappa Opioid Receptor (KOR) | 79.14 |
| Dopamine D3 Receptor (D3R) | 446 |
| Sigma-1 Receptor | 2256 |
| Sigma-2 Receptor (TMEM97) | 2640 |
| Dopamine Transporter (DAT) | 3100 |
Advanced Research Methodologies and Future Directions
Analytical Techniques in Barbamide Research
The structural elucidation and characterization of this compound and its derivatives heavily rely on sophisticated spectroscopic methods, providing detailed insights into their molecular architecture.
High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are extensively employed to determine the precise arrangement of atoms within the molecule. Typical NMR experiments include proton (¹H NMR), carbon-13 (¹³C NMR), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). nih.govnih.gov
For instance, studies on this compound and its analog, 4-O-demethylthis compound, have utilized 500 MHz Bruker spectrometers to acquire detailed NMR spectra. nih.govnih.gov HMBC correlations, such as those observed from H-2/H₂-3/H₂-5 to C-4 (δC 201.7), have been instrumental in assigning specific functionalities, like a ketone group at the C-4 position in 4-O-demethylthis compound. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) correlations, for example, between the NCH₃ group and H₂-5, provide critical information regarding the spatial arrangement of atoms, allowing for the determination of amide isomerism (e.g., trans amide isomer). nih.gov The complexity of this compound derivatives, such as 4-O-demethylthis compound, can lead to the presence of multiple interconverting isomers, and high-resolution NMR is essential for assigning the shifts of these various forms. nih.gov
Mass Spectrometry (MS, HR-FAB-MS) for Molecular Characterization
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight, elemental composition, and fragmentation patterns of this compound and its related compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) has been used to confirm the molecular formula, with this compound exhibiting an m/z of 483.6 for C₂₀H₂₃Cl₃N₂O₂S [M + Na]⁺. nih.gov
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is specifically mentioned for its utility in determining molecular formulas. oregonstate.edu The presence of characteristic isotope signatures for multiple chlorine atoms in MS data is a key indicator for this compound and its chlorinated analogs. nih.gov Tandem mass spectrometry (MS/MS) provides valuable fragmentation data, yielding specific fragment ions (e.g., m/z 231, 219, 188, and 134 for 4-O-demethylthis compound). These fragmentation patterns are crucial for identifying structural analogs and understanding mass differences between related compounds. nih.gov
Stable Isotope Labeling and Precursor Incorporation Studies
Stable isotope labeling and precursor incorporation studies are powerful tools for unraveling the biosynthetic pathways of natural products like this compound. These experiments involve feeding isotopically enriched precursors to the producing organism and subsequently analyzing the enrichment of the label in the final compound using NMR and MS.
Studies with Lyngbya majuscula (now Moorea producens), the marine cyanobacterium from which this compound was isolated, have provided significant insights. For instance, feeding experiments with L-[²H₁₀]leucine demonstrated that the chlorination of the unactivated pro-R methyl group of leucine (B10760876) occurs without detectable activation via the leucine-catabolic pathway. capes.gov.br The high incorporation rate of [2-¹³C]-5,5,5-trichloroleucine into this compound strongly suggests that leucine is the direct substrate for the chlorination reaction. capes.gov.br
Further precursor incorporation studies with [1,2-¹³C₂]acetate and [1-¹³C, 1-¹⁸O]acetate confirmed the origins of specific carbon atoms (C-5 and C-6) within the this compound structure. capes.gov.br L-[3-¹³C]phenylalanine feeding experiments supported the hypothesis that the phenyl group and its associated three-carbon side-chain (C-7, C-8, and C-10–C-16) are derived from phenylalanine. capes.gov.br The thiazole (B1198619) ring (C-17–C-18) of this compound was shown to likely originate from cysteine through a [2-¹³C, ¹⁵N]glycine feeding experiment. capes.gov.br Additionally, these studies indicated that the N–CH₃ and O–CH₃ groups of this compound originate from the C1 pool, a finding supported by enrichment in these methyl groups when cultures were supplemented with L-[methyl-¹³C]methionine. capes.gov.br
Advanced NMR Techniques (e.g., GHNMBC for ¹³C-¹⁵N bond detection)
Beyond standard 1D and 2D NMR, advanced techniques are employed to resolve specific structural ambiguities and confirm complex bond connectivities. One such advanced technique is the Gradient-Enhanced Heteronuclear Multiple Bond Correlation (GHNMBC) NMR experiment. This technique has been specifically applied in this compound research for the detection of intact ¹³C-¹⁵N bonds. capes.gov.br The ability to detect these specific bond correlations provides crucial evidence for precursor incorporation and confirms the connectivity of nitrogen-containing fragments within the molecule, such as the origin of the thiazole ring from cysteine as observed in the [2-¹³C, ¹⁵N]glycine feeding experiment. capes.gov.br
Molecular and Cellular Biology Approaches
Molecular and cellular biology techniques are essential for understanding the genetic basis of this compound biosynthesis and for exploring its production in heterologous systems.
Gene Cloning and Expression Systems (e.g., Heterologous Expression in Streptomyces venezuelae)
Gene cloning and the development of heterologous expression systems are vital for dissecting the biosynthetic machinery of complex natural products like this compound. The this compound biosynthetic gene cluster, encoding a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system, was notably the first such cluster identified from a marine cyanobacterium. nih.gov
Heterologous expression involves transferring the genes responsible for this compound biosynthesis from its native producer, Moorea producens (formerly Lyngbya majuscula), into a more genetically tractable host organism. A prominent example of this approach is the successful heterologous expression of the this compound biosynthetic gene cluster in the terrestrial actinobacterium Streptomyces venezuelae. nih.gov This engineered Streptomyces venezuelae strain (YJ348) was able to produce a new this compound congener, 4-O-demethylthis compound, which was not initially detected in the wild-type Streptomyces venezuelae or in extracts from the S. venezuelae strain with an empty vector. nih.gov This demonstrates the power of heterologous expression for investigating the assembly and tailoring of complex marine natural products and for potentially generating novel analogs. nih.gov The production of 4-O-demethylthis compound in this system was confirmed by the presence of a new peak with an m/z of 448 and a characteristic isotope signature for three chlorine atoms, along with specific MS/MS fragmentation patterns consistent with a demethylated this compound analog. nih.gov
Genomic Sequencing and Bioinformatic Analysis of Producer Organisms
Genomic sequencing and bioinformatic analysis have been instrumental in unraveling the biosynthetic pathway of this compound. The producer organism, Lyngbya majuscula strain 19L (now often referred to as Moorea majuscula), harbors the this compound (bar) biosynthetic gene cluster nih.govnih.govresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. This cluster spans approximately 26 kilobases (kb) and comprises 12 open reading frames, designated barA through barK nih.govresearchgate.netnih.govresearchgate.net.
Bioinformatic analysis of this gene cluster has confirmed that this compound biosynthesis proceeds via a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. This analysis has provided insights into the genetic architecture and domain organization of the bar cluster, supporting the co-linearity of the enzymatic systems involved researchgate.netresearchgate.net. Key precursors identified through precursor incorporation studies and enzymatic analysis include acetate (B1210297), L-phenylalanine, L-leucine, and L-cysteine, with trichloroleucine serving as a direct precursor nih.govresearchgate.netresearchgate.netacs.org.
Unique biochemical mechanisms identified through these analyses include chlorination, one-carbon truncation during chain elongation, E-double bond formation, and thiazole ring formation nih.gov. Specifically, the halogenation of the pro-R methyl group of L-leucine, a critical step in forming the trichloromethyl group of this compound, has been shown to occur through two discrete reactions, with the initial step involving the incorporation of at least two halogen atoms acs.org. Bioinformatic tools have also aided in identifying specific domains, such as methyltransferase (MT) domains within BarF and BarG, responsible for O-methylation and other tailoring reactions psu.edu.
In vitro Cell-Based Assays for Mechanistic Investigations (e.g., Calcium Flux Assays)
In vitro cell-based assays are crucial for investigating the mechanistic actions of this compound at a cellular level. Studies have utilized isolated sensory neurons from female mice to explore this compound's functional impact on calcium flux nih.govnih.gov. While this compound itself showed no direct observable impact on calcium flux, it demonstrated modulatory effects nih.govnih.govresearchgate.net.
Specifically, this compound was found to enhance the effect of the Transient Receptor Potential Vanilloid 1 (TRPV1) agonist capsaicin (B1668287) nih.govnih.govresearchgate.net. Furthermore, it enhanced store-operated calcium entry (SOCE) responses following the depletion of intracellular calcium nih.govnih.govresearchgate.netuky.edu. These findings suggest that this compound may exert its biological effects through a modulatory role rather than as a direct activator of calcium channels nih.gov. Cytotoxicity screenings using assays like the MTT assay have also been performed, indicating limited toxicity against mammalian cell cultures, including breast cancer cell lines (MDA-MB-231, BT-549, MCF-7) and HEK-293 cells, at concentrations relevant for receptor activation nih.govnih.govresearchgate.netmdpi.com.
Receptor Binding Assays and Screening Panels
Receptor binding assays and screening panels are essential for identifying the molecular targets of this compound. This compound has been screened against extensive panels of receptors and transporters, typically comprising 45 to 47 targets known to be involved in nociception and sensory neuron activity nih.govnih.govresearchgate.netmdpi.comdntb.gov.uaresearchgate.net.
These primary binding assays are often conducted at a single concentration (e.g., 10 µM), with inhibition greater than 50% considered a significant hit for further investigation nih.govmdpi.comresearchgate.netmdpi.com. This compound has shown high levels of binding affinity for several key targets: the dopamine (B1211576) transporter (DAT), the kappa opioid receptor (KOR), and the sigma receptors (sigma-1 and sigma-2, also known as transmembrane protein 97 or TMEM97) nih.govnih.govresearchgate.netmdpi.comresearchgate.net. While this compound demonstrated 50% primary binding for the sigma-1 receptor, this compound-containing fractions consistently exhibited similar binding profiles against the sigma-2 receptor and KOR, highlighting the reproducibility of these findings nih.govmdpi.comresearchgate.net. Secondary screening is then employed to determine half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for compounds showing significant primary binding nih.govmdpi.com.
Table 1: Summary of this compound Receptor Binding Affinity (Primary Screening at 10 µM)
| Receptor/Transporter | Binding Affinity (Qualitative) | Significance (Inhibition > 50%) |
| Dopamine Transporter (DAT) | High levels of binding affinity | Yes nih.govnih.govmdpi.comresearchgate.net |
| Kappa Opioid Receptor (KOR) | High levels of binding affinity | Yes nih.govnih.govmdpi.comresearchgate.net |
| Sigma-1 Receptor | ~50% primary binding | Borderline/Possible mdpi.com |
| Sigma-2 Receptor (TMEM97) | High levels of binding affinity | Yes nih.govnih.govmdpi.comresearchgate.net |
Theoretical and Computational Chemistry Applications
Theoretical and computational chemistry provide powerful tools for understanding the intricate mechanisms of this compound biosynthesis and its interactions with biological targets.
Modeling of Enzyme Mechanisms (e.g., Ketosynthase Domain Activity)
Computational analysis has been applied to model and characterize the enzymatic mechanisms within the this compound biosynthetic pathway, particularly focusing on the ketosynthase (KS) domain activity researchgate.netnih.govresearchgate.net. The KS domain in the BarE enzyme, part of the hybrid NRPS-PKS assembly line, exhibits an unusual dual activity researchgate.netnih.govresearchgate.netnih.gov. Computational studies, complemented by biochemical characterization and site-directed mutagenesis, have revealed that this KS domain can extrude carbon monoxide from an α-keto-isocaproyl thioester researchgate.netnih.govresearchgate.net. Subsequently, it mediates a decarboxylative condensation reaction with malonyl thioester, leading to the formation of a diketide intermediate and resulting in a net one-carbon truncation of the elongating skeleton researchgate.netnih.govresearchgate.netnih.gov. This on-line α-ketothioester decarbonylation reaction represents a rare enzymatic precedent and highlights the extraordinary catalytic capability of this ketosynthase domain researchgate.netnih.govresearchgate.netnih.gov.
Structural Predictions and Ligand-Receptor Docking (Conceptual)
Structural predictions and ligand-receptor docking are conceptual tools in computational chemistry that can be applied to understand the molecular interactions of this compound with its identified targets. Molecular docking simulations are employed to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein and to estimate the binding affinity of various poses researchgate.netnottingham.ac.ukuni-freiburg.demdpi.com. This involves generating three-dimensional structures of receptors, often through homology modeling, and then computationally fitting the ligand into the predicted binding pockets researchgate.netnottingham.ac.uk.
For this compound, given its identified affinities for the dopamine transporter, kappa opioid receptor, and sigma receptors, conceptual ligand-receptor docking studies could provide insights into the specific amino acid residues involved in binding and the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic forces) researchgate.netnottingham.ac.ukuni-freiburg.de. Such predictions can guide the design of this compound analogs with improved selectivity or potency by identifying key structural features responsible for its activity nottingham.ac.uk. While specific docking results for this compound were not found, the methodology offers a powerful avenue for future mechanistic investigations.
Prospects for Synthetic Biology and Metabolic Engineering
Synthetic biology and metabolic engineering hold significant promise for the sustainable production and diversification of this compound and its analogs. These fields aim to engineer biological systems for the efficient biosynthesis of valuable chemicals, including pharmaceuticals acs.orgmdpi.comfrontiersin.orgnih.gov.
Initial efforts have involved designing and constructing pathways for this compound production using genetic engineering approaches acs.orgresearchgate.net. However, challenges such as cytotoxicity to the host organisms or limitations in analytical tools have hindered further progress in achieving high-yield production acs.orgmdpi.comresearchgate.net. Despite these hurdles, the potential remains substantial.
Metabolic engineering strategies could focus on reprogramming the metabolic wiring of host cells to enhance this compound yield or to introduce modifications for the production of novel analogs frontiersin.orgnih.gov. This could involve optimizing the expression of the bar gene cluster, eliminating competing metabolic pathways, or introducing enzymes for targeted structural diversification isomerase.com. Cell-free synthetic systems are also emerging as promising platforms for rapid prototyping of metabolic pathways, offering advantages such as circumventing cellular toxicity issues and providing greater control over reaction conditions researchgate.net. The detailed understanding of the this compound biosynthetic pathway, particularly the unusual enzymatic steps like the ketosynthase-mediated one-carbon truncation, provides a foundation for "skeleton editing" and engineering of related molecules using synthetic biology approaches researchgate.netresearchgate.net. Advances in genome editing and bioinformatics further empower the discovery and development of improved natural products through microbial engineering isomerase.com.
Rational Design of Biosynthetic Pathways for Analogs
The biosynthesis of this compound is orchestrated by a hybrid NRPS-PKS assembly line encoded by the bar gene cluster, spanning barA through barK acs.orgnih.gov. This intricate pathway involves several distinctive enzymatic steps that present opportunities for rational design and engineering of this compound analogs. A notable feature is the chlorination of the trichloroleucyl starter unit, catalyzed by the non-heme iron(II)-dependent halogenases BarB1 and BarB2 acs.orgbeilstein-journals.orgresearchgate.net.
Furthermore, the this compound biosynthetic pathway incorporates an extraordinary one-carbon truncation during chain elongation beilstein-journals.org. This process involves an enzymatic α-ketothioester decarbonylation reaction, mediated by the multienzymes BarE and BarF researchgate.netacs.org. Specifically, the ketosynthase domain within BarE exhibits dual activity, enabling both the extrusion of carbon monoxide from an α-keto-isocaproyl thioester and subsequent decarboxylative condensation of the resulting isovaleryl thioester with malonyl thioester acs.org. This unique enzymatic editing step allows for precise control over the elongating carbon skeleton, offering a promising avenue for synthetic biology approaches to engineer related molecules with altered structures acs.org.
The feasibility of manipulating this compound's biosynthetic machinery has been demonstrated through the heterologous expression of the bar pathway in Streptomyces venezuelae, leading to the production of the chlorinated metabolite mdpi.com. Such genetic engineering efforts, guided by insights into the bar gene cluster's architecture and domain organization, pave the way for the rational design of novel polyketides and peptide-polyketide hybrids acs.orgtandfonline.com. Precursor incorporation studies have also revealed that dichloroleucine and trichloroleucine are readily integrated into this compound, unlike monochloroleucine, providing targets for precursor-directed biosynthesis of analogs acs.org. Analogs such as barbaleucamides A and B, dysidenin, and dysidenamide have already been explored, highlighting the potential for structural diversification through biosynthetic modifications nih.gov.
Development of Novel Enzyme Catalysis
The biosynthesis of this compound is a rich source of novel enzymatic mechanisms that are uncommon in natural product synthesis. The non-heme iron(II)-dependent halogenases, BarB1 and BarB2, responsible for the trichlorination of the leucine precursor, represent unique biochemical machinery for halogenation acs.orgbeilstein-journals.orgresearchgate.net.
Another significant discovery is the α-ketothioester decarbonylation reaction catalyzed by the ketosynthase domain of BarE acs.org. This enzyme's ability to extrude carbon monoxide and then mediate a decarboxylative condensation is an unusual catalytic capability that expands the understanding of assembly-line chemistry acs.org. This enzymatic editing reaction occurs early in the lipopeptide extension and modification process, influencing the final structure of the molecule acs.org.
Additionally, the putative metallo-amidohydrolase BarH, found in the this compound pathway, shows similarity to LynB7 in lyngbyapeptin B biosynthesis acs.org. Enzymes like LynB7 are implicated in the oxidative decarboxylation of carboxythiazolines to form thiazole rings, a common structural feature in both lyngbyapeptins and barbamides acs.orgacs.org. These findings contribute to a growing appreciation for the diverse enzymatic strategies employed in natural product biosynthesis, offering blueprints for developing new biocatalysts for synthetic applications acs.orgnih.gov.
Exploration for New Chemical Scaffolds and Chemical Diversity
The this compound molecular family exhibits significant natural chemical diversity, with studies identifying 40 molecular features represented in numerous collections nih.govvliz.beelifesciences.org. This inherent diversity underscores the potential for discovering new chemical scaffolds inspired by this compound's core structure.
Derivatives such as N-desmethyl this compound (resulting from the loss of an amide methyl group) and O-desmethyl this compound (due to the loss of a C-4 methyl group) have been identified, demonstrating the natural variations that can occur within this molecular family vliz.beelifesciences.org. Furthermore, conservative hydrophobic replacements, such as the substitution of a phenylalanine residue by leucine in the NRPS-based biosynthesis, can lead to structural modifications like a 34 Da reduction in mass nih.govelifesciences.org.
The study of the evolution and diversity of assembly-line polyketide synthases, including those involved in this compound production, is crucial for expanding the therapeutic arsenal (B13267) acs.org. Understanding the mechanisms by which nature diversifies these compounds can inform new strategies for PKS engineering and the assembly of chimeric PKSs to generate novel biomolecules acs.org. Marine cyanobacteria, as prolific producers of structurally complex secondary metabolites, including those with unusual modifications like halogenations, methylations, and oxidations, continue to be a valuable source for exploring novel chemical scaffolds and enhancing chemical diversity nih.gov.
Unexplored Biological Targets and Mechanistic Hypotheses
While the biosynthesis of this compound has been extensively studied, its full spectrum of biological activities and underlying molecular mechanisms remains an active area of investigation nih.gov. Beyond its established molluscicidal activity, which is attributed to its ability to disrupt calcium signaling in neuronal cells, research is now delving into previously unexplored or less-characterized biological targets .
Current investigations are focused on this compound's interactions with membrane receptors and its broader effects on neuronal activity and function nih.gov. For instance, this compound has been shown to enhance store-operated calcium entry (SOCE) in sensory neurons following intracellular calcium depletion . This specific effect on calcium dynamics suggests potential implications for understanding pain mechanisms and may contribute to the development of novel analgesic strategies .
A comprehensive receptor screening has further revealed that this compound interacts with multiple targets implicated in nociception, indicating a potentially multifaceted approach to pain management through receptor modulation . These interactions include affinities for kappa opioid receptors (KOR) and sigma-2/TMEM97 receptors . The ongoing research aims to elucidate the precise binding sites, downstream signaling cascades, and physiological consequences of these interactions, moving beyond a superficial understanding of its bioactivity. Mechanistic hypotheses are being developed to explain how this compound's unique structural features contribute to its observed effects on calcium channels and various receptor systems, paving the way for a deeper understanding of its therapeutic potential.
Q & A
Q. What are the primary biosynthetic pathways and gene clusters responsible for Barbamide production in marine cyanobacteria?
this compound biosynthesis involves a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway encoded by the bar gene cluster (barA–barK). Key steps include chlorination by a flavin-dependent halogenase (BarB1/BarB2) and thioesterase-mediated cyclization (BarK) . PCR screening of cyanobacterial strains (e.g., Lyngbya majuscula) confirms conserved barB1/barB2 genes, though pathway presence varies across strains (e.g., absent in L. majuscula NAC8-47) . For structural validation, heterologous expression in Streptomyces venezuelae (strain YJ348) and LC-MS/MS analysis (e.g., m/z 448 with triple-Cl isotope signature) are critical .
Q. Which analytical techniques are essential for characterizing this compound’s structure and bioactivity?
- HPLC-ESI-MS/MS : Detects molecular ions (e.g., m/z 448 for 4-O-demethylthis compound) and fragments (e.g., m/z 219, 188) to infer structural analogs .
- NMR Spectroscopy : Resolves isomerism (e.g., four interconverting isomers of 4-O-demethylthis compound) via 1D/2D methods (HMBC, NOESY). Chemical shifts (e.g., δC 201.7 for C-4 ketone) and correlations (e.g., H-5 to NCH3 in cis/trans isomers) are pivotal .
- Bioassays : Molluscicidal activity against Biomphalaria glabrata is quantified via LD50 (e.g., 3.9 µM for 4-O-demethylthis compound vs. 22 µM LD100 for this compound) .
Advanced Research Questions
Q. How can researchers overcome challenges in heterologous expression of this compound biosynthetic pathways in non-native hosts?
Heterologous production in S. venezuelae requires:
- Vector Design : Modular assembly of barA–barH under a pikAI promoter and barI–barK under native promoters, preserving ribosome-binding sites .
- Metabolic Context : Supplementation with Cl⁻ and Leu precursors to support chlorination and NRPS activity.
- Analytical Workflows : Comparative LC-MS/MS of host vs. empty vector controls (e.g., m/z 448 detection) and scaled-up HPLC purification for NMR .
Challenges include low titers (e.g., 4-O-demethylthis compound as a minor product) and isomer complexity, necessitating isotopic labeling or pathway engineering .
Q. What methodological approaches resolve contradictions in detecting this compound biosynthetic pathways across cyanobacterial strains?
- PCR Screening : Use degenerate primers targeting conserved barB1/barB2 regions to confirm pathway presence/absence (e.g., L. majuscula NAC8-47 lacks curacin pathways but retains bar genes) .
- Phylogenetic Analysis : Compare 16S rRNA and housekeeping genes to distinguish true pathway loss from taxonomic misclassification .
- Metabolite Profiling : Cross-validate LC-MS data with genomic findings to identify “cryptic” analogs (e.g., 4-O-demethylthis compound in Moorea producens) .
Q. How do structural modifications (e.g., methylation) influence this compound’s bioactivity and stability?
- Methylation Effects : 4-O-demethylthis compound exhibits enhanced molluscicidal activity (LD50 3.9 µM vs. This compound’s LD100 22 µM) due to increased solubility or target affinity .
- Isomer Dynamics : Equilibrium ratios of isomers (e.g., 17:7:2:1 for 2a–2d) complicate bioactivity assays; use chiral columns or crystallization to isolate active conformers .
- Stability Studies : Monitor pH/temperature-dependent isomerization via time-course NMR to optimize storage conditions .
Methodological Considerations for Data Interpretation
Q. How should researchers design experiments to reconcile discrepancies between genomic and metabolomic data in this compound studies?
- Triangulation : Combine PCR, LC-MS/MS, and bioassay data to confirm biosynthetic potential vs. actual metabolite production (e.g., S. venezuelae YJ348 produces 4-O-demethylthis compound but not this compound) .
- Thresholds for Detection : Account for MDA limitations (50–70% genome amplification) and LC-MS sensitivity (e.g., limit of quantification for minor analogs) .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response bioactivity data?
- Probit Analysis : Calculate LD50/LD100 values with 95% confidence intervals (e.g., 3.9 µM, CI 2.7–5.5 µM) using nonlinear regression .
- ANOVA : Compare bioactivity across structural analogs (e.g., methylated vs. demethylated derivatives) with post-hoc Tukey tests .
Tables for Key Findings
| This compound Derivative | Molecular Formula | Key MS/MS Fragments | Bioactivity (LD50) | Source |
|---|---|---|---|---|
| This compound (1) | C₂₄H₃₄Cl₃N₃O₄ | m/z 245, 219, 188 | LD100: 22 µM | |
| 4-O-Demethylthis compound (2) | C₂₃H₃₂Cl₃N₃O₄ | m/z 231, 219, 188 | LD50: 3.9 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
